4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-30-19-7-9-20(10-8-19)32(28,29)24-22-23-17(16-31-22)15-21(27)26-13-11-25(12-14-26)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMGPQBSCXTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide, is a complex molecule that may interact with multiple targetsIt contains structural features of indole and thiazole derivatives, which are known to bind with high affinity to multiple receptors and exhibit diverse biological activities.
Mode of Action
These could include direct binding to receptors, modulation of enzymatic activity, or interference with cellular signaling pathways.
Biochemical Pathways
Both indole and thiazole derivatives have been shown to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Biological Activity
4-Methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a thiazole ring with a benzenesulfonamide moiety, which is known for its diverse biological properties. The purpose of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Thiazole Ring : Known for various biological activities.
- Piperazine Group : Often linked to pharmacological effects.
- Methoxy and Sulfonamide Groups : Contribute to the compound's solubility and interaction with biological targets.
The precise mechanism of action for this compound is still under investigation. Preliminary studies suggest that it interacts with specific molecular targets, potentially modulating pathways involved in disease progression. The thiazole ring and piperazine moiety may inhibit certain enzymes or receptors, influencing cellular processes such as DNA replication and protein synthesis.
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
1. Anticancer Potential
Studies have shown that derivatives of similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole and piperazine groups have demonstrated inhibition of cancer cell proliferation in vitro. The IC50 values for these compounds often range in the micromolar concentrations, indicating their potential as therapeutic agents.
2. COX-2 Inhibition
Similar compounds have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Research has shown that related sulfonamide derivatives can achieve COX-2 inhibition rates up to 47.1% at concentrations of 20 μM, suggesting a pathway through which the compound may exert anti-inflammatory effects .
3. Antimicrobial Activity
The thiazole ring in this compound is associated with antimicrobial properties. Some studies have indicated that thiazole-containing compounds can exhibit activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Thiazole derivative | Anticancer (MCF7) | 3.79 µM | |
| COX-2 inhibitor | Anti-inflammatory | 20 μM | |
| Piperazine derivative | Cytotoxicity (NCI-H460) | 0.39 µM |
These findings highlight the potential therapeutic applications of this compound and its derivatives.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Thiazole-Benzenesulfonamide Derivatives
Compound 5 () :
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide
- Key differences : Replaces the 4-phenylpiperazine with a phthalazine ring and chloro substituent.
- Physical properties : Melting point 280–281°C, higher than typical piperazine derivatives, suggesting stronger crystal lattice interactions .
Compound 7 () :
4-((4-Phenylthiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide
- Key differences : Lacks the 2-oxoethyl-piperazine chain but includes a phenyl-substituted thiazole.
- Impact : Absence of the piperazine moiety may reduce CNS permeability but simplifies synthesis.
- Activity : Demonstrates antimicrobial properties (86% yield), suggesting the thiazole-sulfonamide scaffold is bioactive .
4-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)-N-(2-oxo-2-(2-oxothiazolidin-3-yl)ethyl)benzenesulfonamide
- Key differences: Incorporates a naphthalene ring and thiazolidinone instead of thiazole-piperazine.
- Impact : The larger aromatic system may enhance π-π stacking but reduce solubility. Synthesis involves DCC/DMAP-mediated coupling (46% yield), a method applicable to the target compound .
Compound 28 () :
4-(-N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide
- Key differences : Features a hydrazinyl-oxopropyl chain instead of the oxoethyl-piperazine group.
Substituent Effects on Bioactivity
- Methoxy vs. Chloro ( vs. 10) : Methoxy groups generally increase lipophilicity (enhancing membrane penetration) compared to chloro substituents, which are more electronegative and may improve target binding.
- Piperazine vs. Phthalazine ( vs. Target) : Piperazine’s basic nitrogen can enhance solubility in acidic environments (e.g., gastrointestinal tract), whereas phthalazine’s planar structure may favor intercalation with DNA or enzymes.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- The methoxy group’s singlet (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) would mirror patterns in ’s N-(4-methoxyphenyl)benzenesulfonamide .
Preparation Methods
Sulfonylation of 2-Aminothiazole
The synthesis begins with the formation of the benzenesulfonamide-thiazole core. As demonstrated in the synthesis of analogous compounds (e.g., 4-methyl-N-(thiazol-2-yl)benzenesulfonamide), 2-aminothiazole undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under aqueous alkaline conditions.
Reaction Conditions
- Reactants : 2-Aminothiazole (1 equiv.), 4-methoxybenzenesulfonyl chloride (1.5 equiv.)
- Solvent : Distilled water (15 mL per gram of 2-aminothiazole)
- Base : Sodium acetate (2 equiv.)
- Temperature : 80–85°C
- Time : 4–8 hours
- Yield : 80–85%
FTIR analysis of the product confirms sulfonamide formation via peaks at 1380 cm⁻¹ (S=O stretching) and 1540 cm⁻¹ (C–N bending). The thiazole ring’s integrity is validated by sp² C–H stretching at 3065 cm⁻¹ and aromatic C=C bending at 1620 cm⁻¹.
Functionalization of Thiazole at Position 4
Introducing the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety at the thiazole’s 4-position necessitates sequential alkylation and coupling reactions.
Bromoethyl Intermediate Synthesis
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide, synthesized via analogous sulfonylation, serves as the precursor. Bromine at position 4 enables nucleophilic substitution or cross-coupling.
Alkylation with Bromoacetyl Bromide
- Reactants : 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide (1 equiv.), bromoacetyl bromide (1.2 equiv.)
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2 equiv.)
- Temperature : 0°C → room temperature
- Time : 12 hours
- Yield : 70–75%
The product, 4-(2-bromoethyl)-N-(thiazol-2-yl)benzenesulfonamide, is characterized by a molecular ion peak at m/z 377.2 (M+H⁺) via LC-MS.
Piperazine Coupling
The bromoethyl intermediate reacts with 4-phenylpiperazine under SN2 conditions:
- Reactants : 4-(2-Bromoethyl)-N-(thiazol-2-yl)benzenesulfonamide (1 equiv.), 4-phenylpiperazine (1.5 equiv.)
- Solvent : Acetonitrile
- Base : Potassium carbonate (2 equiv.)
- Temperature : Reflux (82°C)
- Time : 24 hours
- Yield : 65–70%
¹H NMR (400 MHz, DMSO-d₆) of the product, 4-(2-(4-phenylpiperazin-1-yl)ethyl)-N-(thiazol-2-yl)benzenesulfonamide, shows a triplet at δ 3.45 ppm (CH₂–N) and a multiplet at δ 2.60 ppm (piperazine protons).
Oxidation to Ketone
The secondary alcohol intermediate is oxidized to the target ketone using Jones reagent:
- Reactants : 4-(2-(4-Phenylpiperazin-1-yl)ethyl)-N-(thiazol-2-yl)benzenesulfonamide (1 equiv.)
- Oxidizing Agent : Jones reagent (CrO₃ in H₂SO₄)
- Solvent : Acetone
- Temperature : 0°C → room temperature
- Time : 2 hours
- Yield : 85–90%
FTIR analysis reveals a strong C=O stretch at 1715 cm⁻¹, confirming ketone formation.
Alternative Synthetic Pathways
Reductive Amination Approach
A patent describing enantiomerically pure benzenesulfonamides suggests reductive amination for introducing amine-containing side chains:
- Imine Formation : React 4-amino-N-(thiazol-2-yl)benzenesulfonamide with 2-oxo-2-(4-phenylpiperazin-1-yl)acetaldehyde in ethanol at reflux.
- Reduction : Treat the imine with sodium borohydride to yield the secondary amine.
- Oxidation : Convert the amine to the ketone via Dess-Martin periodinane.
This route achieves a 75% overall yield but requires stringent control over stereochemistry.
Buchwald-Hartwig Coupling
For thiazoles with a bromine at position 4, coupling with pre-synthesized 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine is feasible:
- Catalyst : Pd(OAc)₂/Xantphos
- Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- Base : Cs₂CO₃
- Solvent : Toluene
- Temperature : 110°C
- Time : 48 hours
- Yield : 60–65%
Characterization Data
Yield Optimization Strategies
Solvent Effects
Q & A
Basic Question: What are the recommended synthetic routes and purification methods for 4-methoxy-N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Coupling of thiazole intermediates : React 4-phenylpiperazine with ethyl bromoacetate to form the 2-oxoethylpiperazine intermediate.
Sulfonamide formation : Couple the thiazol-2-amine derivative with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Critical Parameters : Control reaction pH (8–9) and temperature (60–80°C) during sulfonamide coupling to avoid side reactions like hydrolysis .
Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm methoxy (δ 3.8–4.0 ppm), sulfonamide (δ 7.5–8.0 ppm aromatic protons), and piperazine (δ 2.5–3.5 ppm) groups .
- HRMS : Verify molecular ion peak ([M+H]⁺) at m/z ≈ 513.2 (C₂₄H₂₇N₄O₄S₂) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .
Advanced Question: What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?
Methodological Answer:
Key SAR findings from structural analogs:
Advanced Question: How can researchers investigate the compound’s mechanism of action against biological targets?
Methodological Answer:
Employ a combination of in vitro and in silico methods:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to enzymes like carbonic anhydrase IX .
- Fluorescence Polarization : Assess competitive displacement of known ligands (e.g., ATP in kinase assays) .
- Molecular Dynamics (MD) Simulations : Model interactions with receptor binding pockets (e.g., 5-HT₂A serotonin receptor) over 100-ns trajectories .
Data Interpretation : Correlate IC₅₀ values (from enzyme inhibition assays) with computational binding energies .
Advanced Question: How to resolve contradictory bioactivity data across different experimental models?
Methodological Answer:
Address variability using:
Dose-Response Refinement : Test concentrations from 1 nM–100 μM to identify off-target effects .
Cell Line Validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. patient-derived cancer cells) .
Metabolite Screening : Use LC-MS to rule out prodrug activation or degradation artifacts .
Case Study : Discrepancies in antiproliferative activity (IC₅₀ = 2 μM vs. 20 μM) were traced to differential expression of sulfotransferases in cell models .
Advanced Question: What computational strategies optimize pharmacokinetic properties of this compound?
Methodological Answer:
Leverage in silico ADMET tools:
- logP Prediction : Use Molinspiration or SwissADME to balance lipophilicity (target: 2.5–3.5) .
- CYP450 Inhibition Risk : Screen via Schrödinger’s QikProp to prioritize derivatives with low CYP3A4/2D6 binding .
- BBB Penetration : Apply BOILED-Egg model; introduce polar groups (e.g., -OH) to reduce P-gp efflux .
Validation : Cross-check predictions with in vitro Caco-2 permeability assays .
Advanced Question: How can researchers design analogs to mitigate off-target effects observed in preliminary studies?
Methodological Answer:
Follow a three-step strategy:
Target Profiling : Use KinomeScan to identify kinases inhibited at <90% selectivity .
Scaffold Hopping : Replace thiazole with 1,2,4-thiadiazole to reduce hERG channel binding .
Prodrug Approach : Mask sulfonamide as a tert-butyl carbamate to enhance selectivity .
Case Study : Off-target inhibition of COX-2 (IC₅₀ = 500 nM) was eliminated by substituting the phenylpiperazine with a morpholine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
